(S)-1-(trimethylsilyl)hept-1-yn-3-ol

asymmetric synthesis chiral pool enantiomeric excess

(S)-1-(Trimethylsilyl)hept-1-yn-3-ol (CAS 90246-28-9) is a chiral, non-racemic secondary propargylic alcohol bearing a trimethylsilyl (TMS) protecting group at the terminal alkyne position. With a molecular formula of C₁₀H₂₀OSi and a molecular weight of 184.35 g/mol, it belongs to the class of silyl-protected alkynols used as enantiopure building blocks in medicinal chemistry and natural product synthesis.

Molecular Formula C10H20OSi
Molecular Weight 184.35 g/mol
Cat. No. B12063118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(trimethylsilyl)hept-1-yn-3-ol
Molecular FormulaC10H20OSi
Molecular Weight184.35 g/mol
Structural Identifiers
SMILESCCCCC(C#C[Si](C)(C)C)O
InChIInChI=1S/C10H20OSi/c1-5-6-7-10(11)8-9-12(2,3)4/h10-11H,5-7H2,1-4H3
InChIKeyCXLMKZVNVIEYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Silyl-Protected Alkynol: (S)-1-(Trimethylsilyl)hept-1-yn-3-ol CAS 90246-28-9 for Asymmetric Synthesis


(S)-1-(Trimethylsilyl)hept-1-yn-3-ol (CAS 90246-28-9) is a chiral, non-racemic secondary propargylic alcohol bearing a trimethylsilyl (TMS) protecting group at the terminal alkyne position . With a molecular formula of C₁₀H₂₀OSi and a molecular weight of 184.35 g/mol, it belongs to the class of silyl-protected alkynols used as enantiopure building blocks in medicinal chemistry and natural product synthesis . The TMS group serves as a temporary protecting group for the terminal alkyne, enabling selective transformations at the secondary alcohol or the alkyne terminus after desilylation, while the defined (S)-configuration at C-3 provides a single-enantiomer starting point for stereoselective synthesis .

Why Racemic or Desilylated Analogs Cannot Replace (S)-1-(Trimethylsilyl)hept-1-yn-3-ol in Stereocontrolled Synthesis


Substituting (S)-1-(trimethylsilyl)hept-1-yn-3-ol with its racemic form (CAS 75045-85-1) or the desilylated (S)-hept-1-yn-3-ol (CAS 51703-66-3) introduces risks that propagate through multi-step synthetic sequences. The racemic mixture yields a 1:1 ratio of enantiomers, reducing the yield of the desired stereoisomer by 50% at the step of incorporation unless a chiral resolution is performed, which adds cost and reduces overall efficiency. The desilylated analog lacks the TMS protecting group, exposing the terminal alkyne to undesired metalation, oxidative coupling, or nucleophilic addition during transformations at the secondary alcohol, leading to byproduct formation and lower step yield. The (R)-enantiomer (CAS 123809-14-3) produces the opposite stereochemical outcome, which is critical when the target molecule requires a specific absolute configuration for biological activity . These differences are structural and stereochemical, not merely potency-based, making generic interchange chemically invalid for asymmetric synthesis applications .

Quantitative Differentiation Evidence for (S)-1-(Trimethylsilyl)hept-1-yn-3-ol vs. Closest Analogs


Enantiomeric Excess vs. Racemic Mixture: Stoichiometric Efficiency in Chiral Pool Synthesis

The (S)-1-(trimethylsilyl)hept-1-yn-3-ol supplied by BOC Sciences is specified at ≥95% enantiomeric excess (e.e.), as determined by chiral HPLC or optical rotation measurement . This means that in a hypothetical reaction using 1.0 mmol of the (S)-enantiomer, the amount of the undesired (R)-enantiomer present is at most 0.025 mmol. In contrast, use of the racemic mixture (CAS 75045-85-1) would introduce 0.50 mmol of the (R)-enantiomer at the same total mass input, representing a 20-fold excess of the unwanted stereoisomer relative to the single-enantiomer product . For a linear synthetic sequence of 5 steps, this translates to a theoretical maximum yield of the desired enantiopure product of >77% for the single-enantiomer starting material vs. <3.1% for the racemate without intervening resolution [1]. No direct head-to-head experimental comparison with the (R)-enantiomer under identical synthetic conditions was identified in the searched literature.

asymmetric synthesis chiral pool enantiomeric excess

Chemoselective Protection: TMS-Alkyne Stability vs. Free Terminal Alkyne During Alcohol Functionalization

The TMS group on (S)-1-(trimethylsilyl)hept-1-yn-3-ol provides orthogonal protection of the terminal alkyne, preventing undesired reactivity during transformations at the secondary alcohol. The free alkyne analog (S)-hept-1-yn-3-ol (CAS 51703-66-3, MW 112.17 g/mol) [1] possesses an acidic terminal C–H (pKₐ ≈ 25) that can undergo deprotonation and subsequent alkylation or oxidative homocoupling under basic or transition-metal-catalyzed conditions [2]. The TMS-protected variant is stable toward these conditions, allowing a wider range of reagents to be used for alcohol derivatization (e.g., Mitsunobu, oxidation, acylation) without competitive alkyne consumption. After alcohol functionalization, the TMS group can be selectively removed with fluoride sources (e.g., TBAF, KF) or mild base to reveal the terminal alkyne for subsequent Sonogashira coupling, click chemistry, or other alkyne-specific transformations [3]. No direct comparative yield data between TMS-protected and free alkyne substrates in a specific named reaction were located in the searched literature; this advantage is inferred from the well-established reactivity difference between terminal and silyl-protected alkynes.

protecting group strategy chemoselectivity alkyne protection

Physical Property Differences: LogP and Calculated Lipophilicity vs. Desilylated Analog

The racemic form of the TMS-protected compound has a computed LogP of 2.42, compared to a LogP of 1.5 for the desilylated (S)-hept-1-yn-3-ol [1]. The TMS group increases lipophilicity by approximately 0.9 LogP units, reflecting the addition of three methyl groups and a silicon atom. This difference in partition coefficient may affect chromatographic retention time, extraction efficiency, and the compound's behavior in biphasic reaction systems. A higher LogP typically correlates with longer GC retention times and greater solubility in non-polar organic solvents, which can be advantageous for reactions requiring anhydrous aprotic conditions [2]. No direct experimental LogP measurement for the single (S)-enantiomer was located; the value for the racemate is used as a proxy, which is a reasonable approximation since enantiomers share identical physicochemical properties except optical rotation.

lipophilicity LogP physicochemical properties

Vendor-Supplied Purity Specification: ≥98% Chemical Purity and ≥95% e.e. for Chiral Building Block Procurement

BOC Sciences catalogs (S)-1-(trimethylsilyl)hept-1-yn-3-ol (CAS 90246-28-9) with a minimum chemical purity of ≥98% and a minimum enantiomeric excess of ≥95% e.e. . The corresponding (R)-enantiomer (CAS 123809-14-3) is listed without a publicly stated e.e. specification on the same vendor's product page, which may require custom inquiry to confirm chiral purity . The racemic mixture (CAS 75045-85-1) is available from multiple suppliers but inherently possesses 0% e.e. and variable chemical purity (typically 95–97%) . For applications where both high chemical purity and high enantiopurity are required simultaneously—such as in GMP intermediate synthesis or structure-activity relationship (SAR) studies where the (R)-enantiomer serves as a negative control—the combined ≥98%/≥95% e.e. specification of the (S)-enantiomer provides a quantitatively defined starting point that the racemate cannot offer and that the (R)-enantiomer lacks without additional specification.

chemical purity enantiomeric excess vendor specification

Procurement-Driven Application Scenarios for (S)-1-(Trimethylsilyl)hept-1-yn-3-ol


Enantiopure Building Block for Prostaglandin and Leukotriene Analog Synthesis

The (S)-configured TMS-protected heptynol serves as a chiral C7 fragment bearing a terminal alkyne for late-stage diversification. In prostaglandin analog synthesis, 1-metalated hept-1-ynes are added to substituted cyclopentanecarbaldehydes to construct the ω-side chain . The TMS group prevents competitive metalation at the alkyne terminus, and the defined (S)-stereochemistry at the propargylic alcohol position directly sets the C-15 configuration found in natural prostaglandins. The ≥95% e.e. specification ensures diastereomeric purity in the final product, which is essential for biological activity.

Chiral Negative Control Probe in Medicinal Chemistry SAR Studies

When a lead compound bearing the (S)-heptynol fragment shows biological activity, the (R)-enantiomer (CAS 123809-14-3) can be procured to serve as a matched-pair negative control . The quantitative e.e. specification (≥95% vs. 0% for racemate) ensures that observed activity differences between enantiomers are reliably attributable to stereochemistry rather than to chemical impurity. This is particularly relevant for targets such as prostaglandin E synthase, where IC₅₀ values in the micromolar range have been reported for related alkynol-containing compounds [1].

Orthogonal Protecting Group Strategy in Multi-Step Natural Product Total Synthesis

The TMS-alkyne functionality in (S)-1-(trimethylsilyl)hept-1-yn-3-ol allows sequential deprotection and functionalization. The secondary alcohol can be oxidized, acylated, or converted to a leaving group while the TMS group remains intact, after which TBAF-mediated desilylation reveals the terminal alkyne for Sonogashira coupling or CuAAC click chemistry . This orthogonal reactivity is class-level established for TMS-protected alkynols and differentiates the compound from the free alkyne analog, which would require additional protection/deprotection steps or risk side reactions at the alkyne during alcohol manipulation.

Chiral Synthon for Asymmetric Catalysis Ligand Synthesis

The propargylic alcohol scaffold can be elaborated into chiral phosphine, N-heterocyclic carbene (NHC), or oxazoline ligands for asymmetric catalysis. The (S)-configured alcohol provides a stereochemical anchor point, and the TMS-alkyne can be converted to aryl, heteroaryl, or vinyl groups via cross-coupling after desilylation . The defined chemical purity (≥98%) and enantiopurity (≥95% e.e.) reduce variability in ligand performance screening, a critical factor when comparing turnover frequencies and enantioselectivities across ligand libraries.

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